2'-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone
Description
2'-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone (CAS: Discontinued; Ref: 10-F643876 in ) is a fluorinated acetophenone derivative characterized by a pentoxy (-O-C₅H₁₁) group at the 2' position and five fluorine atoms at the 2,2,2,3',5' positions. This compound is part of a broader class of halogenated acetophenones, which are widely used in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing fluorine substituents and tunable reactivity.
Properties
IUPAC Name |
1-(3,5-difluoro-2-pentoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c1-2-3-4-5-20-11-9(12(19)13(16,17)18)6-8(14)7-10(11)15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKJDAAYPDQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the reaction of pentafluoroacetophenone with pentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom on the phenyl ring with the pentoxy group.
Industrial Production Methods
Industrial production of 2’-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2'-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is in organic synthesis. It serves as an intermediate in the production of various fluorinated compounds. The introduction of fluorine atoms into organic molecules can significantly alter their chemical behavior, making them useful in pharmaceuticals and agrochemicals.
- Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis processes to produce chiral alcohols. Research has demonstrated that ketoreductases from specific cyanobacterial strains can effectively catalyze the reduction of ketones derived from pentafluoroacetophenones .
Material Science
The unique properties of fluorinated compounds make them valuable in material science. This compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit low surface energy and high hydrophobicity, making them suitable for coatings and sealants in various industrial applications.
Pharmaceuticals
Fluorinated compounds are often found in pharmaceutical agents due to their ability to improve metabolic stability and bioavailability. The application of this compound in drug design is an area of ongoing research.
- Drug Development : Studies have indicated that incorporating pentafluoroacetophenone derivatives into drug molecules can enhance their efficacy against specific targets while minimizing side effects .
Case Study 1: Asymmetric Synthesis Using Ketoreductase
A study published in Applied and Environmental Microbiology explored the use of a ketoreductase enzyme from Synechococcus sp. strain PCC 7942 for the asymmetric synthesis of chiral alcohols from this compound derivatives. The results demonstrated high enantioselectivity and yield, showcasing the potential for biocatalysis in organic synthesis .
Case Study 2: Fluorinated Polymer Development
Research conducted at a leading materials science laboratory investigated the incorporation of this compound into polymer systems. The resulting materials exhibited enhanced thermal stability and resistance to solvents compared to non-fluorinated counterparts. This study highlighted the potential for these materials in high-performance applications such as aerospace and automotive coatings .
Mechanism of Action
The mechanism of action of 2’-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone
- Structure : Differs in the alkoxy substituent (butoxy vs. pentoxy) and fluorine positions (4',5' vs. 3',5') .
- Properties: CAS: 1173033-81-2 (discontinued). Molecular Formula: C₁₃H₁₂F₅O₂.
- Applications: Limited data due to discontinued status, but likely used in similar fluorinated intermediate syntheses .
2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)
- Structure : Lacks the pentoxy group but has five fluorine atoms on the aromatic ring .
- Properties :
- Reactivity :
- Strong electron-withdrawing effects from fluorine substituents enhance electrophilicity, making it a substrate for asymmetric reductions (e.g., biocatalytic conversion to chiral alcohols with >90% enantiomeric excess) .
- Used in photochemical studies, such as hydrogen abstraction in micellar solutions under magnetic fields .
- Applications : Key intermediate in pharmaceuticals and agrochemicals; widely studied in catalysis .
5'-Fluoro-2'-hydroxyacetophenone (CAS 394-32-1)
2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6)
- Structure : Single fluorine at 2' and methoxy at 4' .
- Properties :
- Molecular Formula: C₉H₉FO₂.
- Molecular Weight: 168.16 g/mol.
- Reactivity :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications/Reactivity Insights |
|---|---|---|---|---|---|---|
| 2'-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone | Discontinued | C₁₄H₁₅F₅O₂ | 306.26 | N/A | Pentoxy, Pentafluoro | Discontinued; limited synthesis data |
| 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone | 1173033-81-2 | C₁₃H₁₂F₅O₂ | 292.23 | N/A | Butoxy, Pentafluoro | Discontinued; similar to pentoxy analog |
| 2',3',4',5',6'-Pentafluoroacetophenone | 652-29-9 | C₈H₃F₅O | 210.10 | 66 | Pentafluoro | Biocatalysis, photochemistry |
| 5'-Fluoro-2'-hydroxyacetophenone | 394-32-1 | C₈H₇FO₂ | 154.04 | 46–48 | Hydroxyl, Monofluoro | Hydrogen bonding-dependent reactions |
| 2'-Fluoro-4'-methoxyacetophenone | 74457-86-6 | C₉H₉FO₂ | 168.16 | N/A | Methoxy, Monofluoro | Regioselective organic synthesis |
Key Research Findings
- Electron-Withdrawing Effects: Pentafluoro derivatives (e.g., CAS 652-29-9) exhibit superior reactivity in asymmetric reductions compared to mono- or difluoro analogs due to enhanced electrophilicity .
- Alkoxy vs. Hydroxyl Groups: The pentoxy group in this compound likely improves lipid solubility compared to hydroxylated analogs, but synthetic challenges limit its availability .
- Biocatalytic Utility: Cyanobacteria (e.g., Synechococcus sp.) efficiently reduce pentafluoroacetophenone to chiral alcohols, highlighting its role in green chemistry .
Biological Activity
2'-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, cytotoxicity, and interactions with biomolecules. The findings are supported by case studies and data tables to provide a comprehensive understanding of its biological relevance.
Chemical Structure and Properties
The chemical structure of this compound includes a pentoxy group and multiple fluorine atoms attached to an acetophenone core. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological membranes and proteins. This compound may modulate enzyme activities or receptor functions by:
- Inhibiting key metabolic enzymes : Interactions with enzymes can lead to altered metabolic pathways.
- Disrupting cell signaling : Binding to receptors may interfere with normal signaling cascades.
- Inducing oxidative stress : Potential generation of reactive oxygen species (ROS) can lead to cellular damage.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using different assays:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa (cervical cancer) | 15 | MTT assay |
| MCF-7 (breast cancer) | 20 | Colony formation assay |
| A549 (lung cancer) | 12 | LDH release assay |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies
-
Anticancer Activity : A study evaluated the effects of this compound on HeLa cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations.
"The findings suggest that this compound triggers apoptosis in cervical cancer cells via caspase activation" .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
Q & A
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 4–6 | Prevents hydrolysis of fluoro intermediates |
| Temperature | 60–80°C | Accelerates NAS while minimizing side reactions |
| Solvent | Dichloromethane/THF | Enhances solubility of fluorinated intermediates |
Advanced Consideration : Competing substituent effects (e.g., electron-withdrawing pentafluoro vs. electron-donating pentoxy groups) may require iterative optimization of stoichiometry and catalyst loading.
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Basic Research Question
Advanced Research Question
- Computational Studies :
- DFT Calculations : Predict electronic effects of substituents (e.g., Hammett parameters for pentoxy vs. fluoro groups).
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks .
- Solvent Modeling : COSMO-RS simulations optimize solubility in polar aprotic solvents (e.g., DMF) .
What are the challenges in analyzing fluorinated acetophenone derivatives via chromatography, and how can they be mitigated?
Basic Research Question
- HPLC Challenges :
- GC-MS Limitations : Thermal lability of pentoxy groups.
- Solution: Trimethylsilylation to enhance volatility and stability .
Advanced Research Question
- Contradictions in Retention Data : Discrepancies in reported retention times arise from column aging or mobile phase composition.
How does the presence of pentoxy and pentafluoro substituents affect the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Electronic Effects :
- Steric Hindrance : Bulky pentoxy groups at the 2' position may hinder access to adjacent reaction sites.
- Case Study : In Suzuki-Miyaura coupling, Pd(PPh3)4 outperforms Pd(OAc)2 due to better tolerance of steric bulk .
What strategies are effective in resolving contradictions in reported synthetic yields of polyfluorinated acetophenones?
Advanced Research Question
-
Data Reconciliation :
- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent purity, catalyst batch) .
- Cross-Validation : Compare yields under identical conditions (e.g., pH 4, 70°C) across labs.
-
Contradiction Example :
Study Yield (%) Conditions PubChem 62 pH 4, 24 h reflux NIST 48 pH 5.5, 18 h reflux - Resolution : Trace water content in solvents (anhydrous vs. technical grade) explains divergence .
Q. Methodological Guidance :
- Synthesis : Prioritize anhydrous conditions and real-time monitoring (e.g., in situ IR).
- Analysis : Combine multiple techniques (NMR, HRMS, DFT) for robust characterization.
- Troubleshooting : Document solvent purity, catalyst source, and reaction vessel geometry to enable reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
